molecular formula C16H18N2O2 B6002596 2-methyl-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

2-methyl-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No. B6002596
M. Wt: 270.33 g/mol
InChI Key: QUCYWXFDGOSBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-methyl-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide” is a chemical compound with the linear formula C13H11NO3 . It has a molecular weight of 229.24 . The compound is synthesized and used for research purposes .


Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in the literature . For instance, a series of substituted 1,2-dihydro-6-oxo-pyrrolo [3,2,1-ij]quinoline-5-carboxylic acids was synthesized via 7-bromo-3-ethylthio-4,5-difluoro-2-methylindole . This method, known as Gassman’s indole synthesis, yielded excellent results .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11NO3/c1-7-5-8-3-2-4-9-11(8)14(7)6-10(12(9)15)13(16)17/h2-4,6-7H,5H2,1H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure .

Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources .

properties

IUPAC Name

2-methyl-9-oxo-N-propyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-7-17-16(20)13-9-18-10(2)8-11-5-4-6-12(14(11)18)15(13)19/h4-6,9-10H,3,7-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCYWXFDGOSBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN2C(CC3=C2C(=CC=C3)C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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